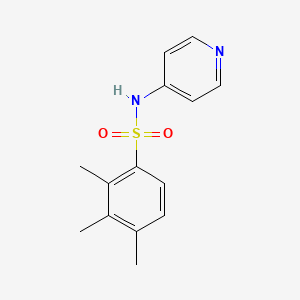

2,3,4-trimethyl-N-4-pyridinylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

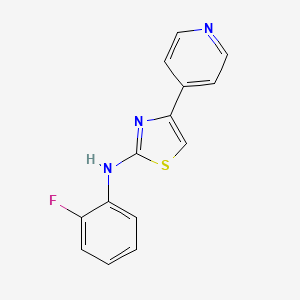

The molecular structure of 2,3,4-trimethyl-N-4-pyridinylbenzenesulfonamide consists of a benzene ring with three methyl groups and a pyridine group attached to a sulfonamide group . The exact structure and arrangement of these groups would require more specific information or analysis tools.Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Antituberculotic Activity

“2,3,4-trimethyl-N-4-pyridinylbenzenesulfonamide” derivatives have been explored for their potential antituberculotic activity. The compound’s structure allows for modifications that can enhance its interaction with the Pantothenate Synthetase from Mycobacterium tuberculosis (MTBPS), which is crucial for the bacteria’s survival .

Organic Synthesis: Heterocyclic Scaffold

The compound serves as a versatile scaffold for synthesizing a variety of heterocyclic compounds. Its polarized and stable structure, with multiple sites for functional group modification, makes it a valuable starting point for creating new molecular entities (NCEs) with diverse biological activities .

Polymer Science: Antimicrobial Properties

Quaternized derivatives of “2,3,4-trimethyl-N-4-pyridinylbenzenesulfonamide” have been incorporated into chitosan to enhance its antimicrobial properties. This modification also improves the solubility of chitosan, which is beneficial for various biomedical applications .

Drug Discovery: DPP-4 Inhibitory Activity

Some derivatives of the compound have shown promise as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. This activity suggests potential applications in the treatment of type 2 diabetes through the modulation of incretin hormones .

Environmental Chemistry: Stability and Reactivity

The stability and reactivity of “2,3,4-trimethyl-N-4-pyridinylbenzenesulfonamide” derivatives are of interest in environmental chemistry. Understanding the degradation pathways and potential environmental impacts of these compounds is crucial for assessing their ecological footprint .

Pharmaceutical Formulation: Solubility Enhancement

In pharmaceutical formulations, the solubility of active pharmaceutical ingredients (APIs) is a critical factor. Derivatives of “2,3,4-trimethyl-N-4-pyridinylbenzenesulfonamide” can be used to enhance the solubility of poorly water-soluble drugs, thereby improving their bioavailability .

Wirkmechanismus

Target of Action

The primary target of 2,3,4-trimethyl-N-4-pyridinylbenzenesulfonamide is currently unknown. This compound is a sulfonamide , a class of compounds known to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body.

Mode of Action

As a sulfonamide, it may inhibit the function of its target enzyme by mimicking the natural substrate, thereby preventing the normal enzymatic reaction from occurring . More research is needed to elucidate the specific interactions between this compound and its targets.

Eigenschaften

IUPAC Name |

2,3,4-trimethyl-N-pyridin-4-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-10-4-5-14(12(3)11(10)2)19(17,18)16-13-6-8-15-9-7-13/h4-9H,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAKZBIDTKTMGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=NC=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4-trimethyl-N-pyridin-4-ylbenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5719702.png)

![4-[5-(4-formyl-2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5719718.png)

![4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B5719725.png)

![N-{4-[(anilinocarbonothioyl)amino]phenyl}propanamide](/img/structure/B5719759.png)

![N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B5719761.png)

![N'-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5719766.png)

![N-(2-phenylethyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5719782.png)

![ethyl {[3-(aminocarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}(oxo)acetate](/img/structure/B5719783.png)